molecular formula C13H21NO5 B1404515 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid CAS No. 1251002-28-4

2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid

Cat. No.: B1404515
CAS No.: 1251002-28-4
M. Wt: 271.31 g/mol
InChI Key: HAZMWIGLQWNJPR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of 2-tert-butoxycarbonyl-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid displays a complex three-dimensional architecture characterized by the molecular formula C₁₃H₂₁NO₅ and a molecular weight of 271.313 daltons. The compound features a distinctive spirocyclic core where two ring systems intersect at a single quaternary carbon atom, creating a rigid three-dimensional framework that restricts conformational flexibility. The Simplified Molecular Input Line Entry System representation reveals the structural complexity: CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)C(=O)O, which delineates the tert-butoxycarbonyl protecting group attached to the nitrogen atom and the carboxylic acid functionality positioned on the six-membered ring component.

The stereochemical analysis reveals that the compound contains a single defined stereocenter, though the specific absolute configuration requires further crystallographic or spectroscopic determination. The spirocyclic junction creates a unique spatial arrangement where the four-membered azetidine ring and the six-membered tetrahydropyran ring adopt perpendicular orientations relative to each other. This geometric constraint significantly influences the overall molecular shape and potential intermolecular interactions. The tert-butoxycarbonyl group provides steric bulk and serves as a protecting group for the nitrogen functionality, while simultaneously contributing to the compound's lipophilicity profile.

Table 1: Molecular Properties of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic Acid

Property Value Reference
Molecular Formula C₁₃H₂₁NO₅
Molecular Weight 271.313 g/mol
Monoisotopic Mass 271.141973 Da
Chemical Abstracts Service Number 1251002-28-4
International Union of Pure and Applied Chemistry Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid

The conformational analysis of this spirocyclic system indicates restricted rotation around the spirocenter, leading to a well-defined three-dimensional structure. The presence of both electron-donating and electron-withdrawing substituents creates an asymmetric electronic environment that influences reactivity patterns and potential biological interactions. The carboxylic acid moiety introduces hydrogen bonding capabilities, while the ether oxygen in the six-membered ring provides additional sites for intermolecular interactions.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-13(8-14)6-4-5-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZMWIGLQWNJPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 2-oxo-5-oxa-2-azaspiro[3.5]nonane-6-carboxylate as a precursor. The reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural and physicochemical differences between 2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid and analogs:

Compound Name CAS Number Molecular Weight (g/mol) Substituents/Protecting Groups Key Differences vs. Target Compound References
2-Boc-5-oxa-2-aza-spiro[3.5]nonane-6-carboxylic acid Not explicitly provided ~285 (estimated) Boc (2-aza), 5-oxa, 6-COOH Reference compound -
2-Fmoc-5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid 2580251-18-7 393.4 Fmoc (2-aza), 5-oxa, 6-COOH Larger protecting group (Fmoc vs. Boc); base-labile deprotection
7-Oxa-2-azaspiro[3.5]nonane-5-carboxylic acid 1422344-26-0 171.19 Unprotected NH, 7-oxa, 5-COOH Oxa/aza ring positions reversed; no Boc group
2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid tert-butyl ester 1245816-29-8 227.3 (C12H21NO3) Boc (6-aza), 2-oxa, 6-COOtBu Boc on 6-aza vs. 2-aza; ester vs. carboxylic acid
5-Oxa-2-azaspiro[3.5]nonane oxalate 1427359-47-4 Similarity score: 0.91 Oxalate salt, unprotected NH Similar core but lacks Boc and carboxylic acid

Functional Group and Reactivity Analysis

  • Boc vs. Fmoc Protection :
    • Boc (tert-butoxycarbonyl) : Acid-labile (removed with TFA or HCl), ideal for orthogonal protection in stepwise synthesis .
    • Fmoc (fluorenylmethyloxycarbonyl) : Base-labile (removed with piperidine), preferred in solid-phase peptide synthesis .
  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) enables direct coupling to amines, while esters (e.g., tert-butyl ester in CAS 1245816-29-8) require hydrolysis for activation .
  • Oxa/Aza Positioning: Shifting the oxygen and nitrogen positions (e.g., 7-oxa-2-aza vs.

Research Findings and Trends

  • Spirocyclic Diversity: Over 20 spiro[3.5]nonane derivatives are cataloged, with substitutions at the 2-, 5-, 6-, and 8-positions driving pharmacological relevance .
  • Salt Forms : Oxalate and hydrochloride salts (e.g., CAS 2639408-20-9) improve solubility for in vivo studies .
  • Market Availability : Bulk quantities (e.g., 100 mg to 1 g) are stocked for research use, with prices ranging from $458/100 mg (Boc variants) to discontinued status for niche derivatives .

Biological Activity

2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid is a heterocyclic compound characterized by its unique spirocyclic structure, with the molecular formula C13H21NO5 and a molecular weight of approximately 271.31 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for synthesizing more complex molecules.

Structural Features

The compound features several significant structural components:

  • Boc Group : A tert-butoxycarbonyl protecting group that influences reactivity.
  • 5-Oxa and 2-Aza : These functional groups contribute to the compound's unique chemical properties and potential interactions with biological targets.

Potential Biological Activities

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:

The biological activity of this compound is likely mediated through interactions with specific molecular targets within biological pathways. These interactions could affect cellular processes such as apoptosis, proliferation, and oxidative stress response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-6-azaspiro[3.5]nonaneLacks carboxylic acid; contains only nitrogenSimpler structure; less steric hindrance
1-Aza-bicyclo[3.3.0]octan-6-carboxylic acidBicyclic structure; different ring sizeMore rigid structure; different reactivity
4-Hydroxyproline derivativesContains hydroxyl group; similar nitrogenPotentially more polar; different biological activity

The presence of both nitrogen and oxygen functionalities within the spirocyclic architecture of this compound enhances its reactivity profile compared to other similar compounds.

Case Studies and Research Findings

While direct studies on 2-Boc-5-oza-2-aza-spiro-[3.5]nonane-6-carboxylic acid are sparse, related research provides insights into its potential applications:

  • Antioxidant Activity : A study on spirocyclic derivatives indicated significant antioxidant properties, suggesting that similar compounds could be explored for their potential in treating oxidative stress-related conditions.
  • Antitumor Effects : Research on compounds structurally related to 2-Boc-5-oza demonstrated notable cytotoxic effects against various cancer cell lines, including B16 melanoma cells, highlighting the need for further exploration of this compound's antitumor potential .

Q & A

Q. Methodological Insight :

  • Stereochemical analysis : Use X-ray crystallography or NOESY NMR to confirm spirocyclic conformation.
  • Reactivity prediction : The electron-withdrawing Boc group may reduce nucleophilicity at the adjacent nitrogen, directing reactivity toward the carboxylic acid or oxygen-containing ring.

Basic: How is the Boc group introduced and removed in this compound?

The Boc group is typically introduced via Schotten-Baumann conditions (e.g., Boc anhydride with a base like DMAP in THF). Removal involves acidic cleavage (e.g., TFA in DCM) to regenerate the free amine.

Q. Methodological Insight :

  • Optimization : Monitor Boc deprotection kinetics via TLC or LC-MS to avoid over-acidification, which may degrade the spirocyclic core .

Advanced: What synthetic strategies are effective for constructing the spiro[3.5]nonane scaffold?

Common approaches include:

  • Ring-closing metathesis (RCM) : For forming the oxa/aza rings using Grubbs catalysts.
  • Cycloaddition reactions : [3+2] or [4+2] cyclizations to assemble the spirocenter.
  • Spiroannulation : Intramolecular nucleophilic substitution (e.g., Mitsunobu reaction for ether formation) .

Q. Data Contradiction Analysis :

  • RCM vs. Cycloaddition : RCM offers better stereocontrol but requires stringent anhydrous conditions. Cycloadditions may yield mixed regioisomers, necessitating HPLC purification .

Advanced: How does the spirocyclic structure impact biological activity in target validation studies?

The rigid spirocyclic core may enhance target binding selectivity by reducing conformational flexibility, as seen in related spiro compounds (e.g., 7-Oxaspiro[3.5]nonane-2-carboxylic acid, which shows affinity for protease inhibitors) . However, steric hindrance from the Boc group could limit membrane permeability.

Q. Methodological Insight :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified Boc groups (e.g., Fmoc, Cbz) to evaluate pharmacokinetic trade-offs.
  • In silico docking : Use molecular dynamics simulations to predict binding poses with protein targets .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H/13^13C NMR to confirm spirocyclic connectivity and Boc group integrity.
  • IR : Carboxylic acid O-H stretch (~2500-3000 cm1^{-1}) and Boc carbonyl (~1700 cm1^{-1}).
  • HRMS : To verify molecular weight and fragmentation patterns .

Advanced: How can synthetic yields be improved for derivatives of this compound?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Palladium catalysts for cross-coupling at the carboxylic acid position.
  • Protecting group strategies : Use orthogonal protection (e.g., Alloc for amine) to enable sequential derivatization .

Q. Data Contradiction Analysis :

  • DMF vs. THF : DMF improves reaction homogeneity but may complicate Boc deprotection. THF is preferable for acid-sensitive intermediates .

Basic: What are the stability considerations for storing this compound?

  • Moisture sensitivity : The Boc group hydrolyzes under acidic/alkaline conditions. Store under inert gas (Ar/N2_2) at -20°C.
  • Light sensitivity : Spirocyclic systems may undergo photodegradation; use amber vials .

Advanced: How can computational chemistry aid in optimizing this compound’s reactivity?

  • DFT calculations : Predict transition states for ring-opening reactions or nucleophilic attacks.
  • pKa estimation : Determine protonation states of the amine and carboxylic acid under physiological conditions .

Basic: What are common impurities encountered during synthesis?

  • Deprotection byproducts : Trifluoroacetate salts from incomplete Boc removal.
  • Ring-opened intermediates : Due to acid- or base-mediated cleavage of the spirocyclic core .

Advanced: What in vitro assays are suitable for evaluating biological activity?

  • Enzyme inhibition assays : Test against serine hydrolases or proteases using fluorogenic substrates.
  • Cellular uptake studies : Use fluorescently tagged derivatives to assess permeability (e.g., confocal microscopy) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid
Reactant of Route 2
2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid

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